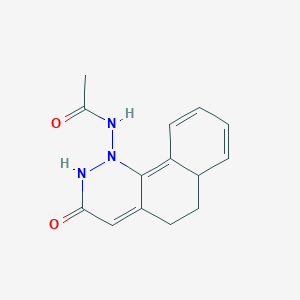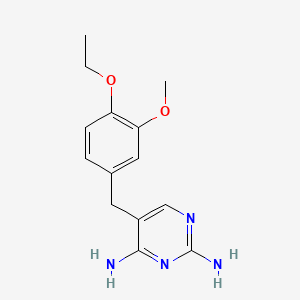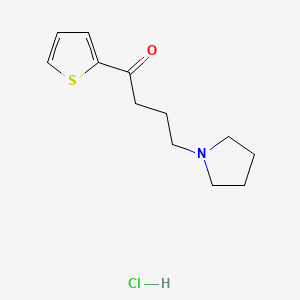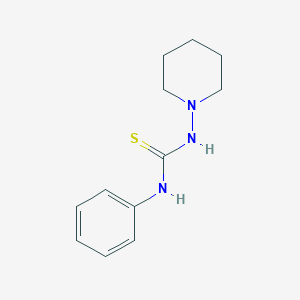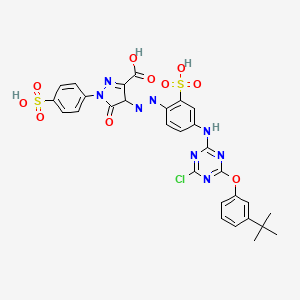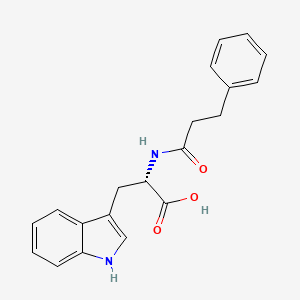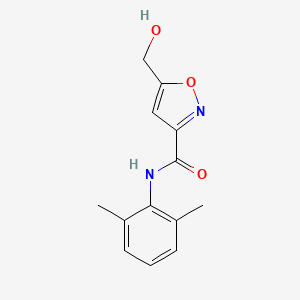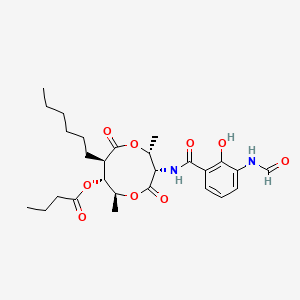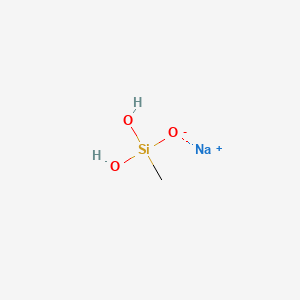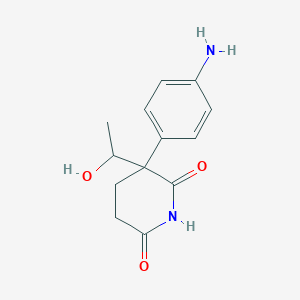
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Aminophenyl Group: The 4-aminophenyl group can be introduced via nucleophilic substitution reactions.
Hydroxyethyl Group Addition: The hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperidine ring, potentially forming alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Unique due to its specific substitution pattern on the piperidine ring.
4-Aminophenylpiperidine-2,6-dione: Lacks the hydroxyethyl group, which may alter its biological activity.
3-(4-Methylphenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione: Substitution with a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
The presence of both the aminophenyl and hydroxyethyl groups in this compound confers unique chemical properties and potential biological activities, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
92137-87-6 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)13(7-6-11(17)15-12(13)18)9-2-4-10(14)5-3-9/h2-5,8,16H,6-7,14H2,1H3,(H,15,17,18) |
InChI Key |
KTPHSRMGDZXXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC(=O)NC1=O)C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


